molecular formula C21H22ClNO2 B12721317 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride CAS No. 96403-91-7

1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride

Cat. No.: B12721317
CAS No.: 96403-91-7
M. Wt: 355.9 g/mol
InChI Key: ZMNFETLBLNLKSC-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride typically involves the reaction of 1-pyrenylmethylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving DNA intercalation.

    Biology: The compound’s ability to bind to DNA makes it useful in biological research, particularly in studying DNA interactions and antitumor activity.

    Medicine: Due to its potential antitumor properties, the compound is being investigated for its use in cancer treatment.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential antitumor effects. The compound’s molecular targets include DNA itself, and the pathways involved are related to DNA binding and disruption .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other (1-pyrenylmethyl)amino alcohols and derivatives such as:

  • 2-[(arylmethyl)amino]-2-methyl-1,3-propanediol derivatives
  • Crisnatol (770U82)
  • 773U82
  • 502U83

Uniqueness

What sets 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride apart is its specific structure, which allows for moderate DNA binding and potential antitumor activity. Unlike some other derivatives, it maintains a balance between DNA binding strength and antitumor efficacy .

Properties

CAS No.

96403-91-7

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

2-methyl-2-(pyren-1-ylmethylamino)propane-1,3-diol;hydrochloride

InChI

InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-17-8-7-16-6-5-14-3-2-4-15-9-10-18(17)20(16)19(14)15;/h2-10,22-24H,11-13H2,1H3;1H

InChI Key

ZMNFETLBLNLKSC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.Cl

Origin of Product

United States

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